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Compound of Interest

Compound Name: Rilopirox

Cat. No.: B1679338

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of
Rilopirox, a hydroxypyridone antifungal agent. It delves into its mechanism of action, presents
guantitative data for the broader class of hydroxypyridones, details relevant experimental
protocols, and visualizes the key molecular pathways involved in its antifungal effects.

Introduction to Rilopirox and the Hydroxypyridone
Class

Rilopirox, with the chemical name 6-[[p-(p-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-
methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent belonging to the hydroxypyridone
class.[1] This class of compounds is chemically distinct from other major antifungal classes like
azoles and polyenes.[2] Rilopirox exhibits fungicidal activity against a wide range of common
fungal pathogens, with minimum inhibitory concentrations (MICs) typically falling in the range of
0.5 to 15.6 pg/mL.[1][3] Its mode of action is not fully elucidated but is known to differ
significantly from agents that target ergosterol biosynthesis.[2][4] The core biological activity of
hydroxypyridones is intrinsically linked to their unique chemical structure.[5]

Mechanism of Action

The antifungal activity of Rilopirox is believed to be multifactorial, primarily revolving around
two key mechanisms: the chelation of essential metal cations and the induction of oxidative
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stress.

Iron Chelation and Disruption of Fungal Iron
Homeostasis

A primary mechanism of action for Rilopirox and other hydroxypyridones is the chelation of
polyvalent metal cations, with a particularly high affinity for ferric iron (Fe3*).[1][6] Iron is an
essential cofactor for numerous metabolic enzymes in fungi, including those involved in the
electron transport chain and catalase.[6] By sequestering intracellular iron, Rilopirox effectively
starves the fungal cell of this critical element. This hypothesis is supported by evidence
showing that the antifungal effect of Rilopirox is diminished in the presence of iron ions.[2][6]

Studies on the related compound Ciclopirox have demonstrated that its application leads to the
upregulation of genes in Candida albicans that are involved in iron uptake and metabolism,
which is a characteristic cellular response to iron starvation.[6][7] Rilopirox likely disrupts the
two main fungal iron acquisition systems: siderophore-mediated iron uptake and reductive iron
assimilation.
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Fungal Iron Uptake Pathways and Rilopirox Interference.

Induction of Oxidative Stress

A second, interconnected mechanism is the generation of reactive oxygen species (ROS)
within the fungal cell.[2] This may be a consequence of iron chelation, as the disruption of iron-
dependent enzymes in the mitochondrial respiratory chain can lead to electron leakage and the
formation of superoxide radicals.[4][6] The accumulation of ROS leads to widespread cellular
damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately
culminating in cell death.[8] Studies involving the related compound Ciclopirox have shown that
its fungicidal effects are associated with increased ROS production and can be mitigated by
ROS scavengers.[8] While the precise signaling cascades are still under investigation, it is
plausible that Rilopirox-induced oxidative stress activates fungal stress response pathways,
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such as the high-osmolarity glycerol (HOG) or cell wall integrity (CWI) pathways, which are
homologs of the mammalian JNK/p38 MAPK pathways.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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